JBIR-22
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Overview
Description
JBIR-22 is a natural inhibitor for protein−protein interaction of the homodimer of proteasome assembly factor 3.
Scientific Research Applications
Synthetic Studies and Stereochemical Assignment
JBIR-22, a member of the Equisetin family of tetramic acids, has been studied for its synthetic potential and stereochemical properties. Healy and Westwood (2015) utilized a late-stage Diels-Alder reaction for synthesizing this compound, highlighting its feasibility for the preparation of natural products in a concise manner (Healy & Westwood, 2015). Additionally, the same team conducted extensive work to determine the relative and absolute stereochemistry of this compound, essential for understanding its biological activity (Healy et al., 2015).
Biological Activity and Inhibition of Protein-Protein Interaction
The biological activity of this compound, particularly as a protein-protein interaction inhibitor, has been a significant area of research. Izumikawa et al. (2010) identified this compound as an inhibitor for the homodimerization of proteasome assembling chaperone (PAC) 3, a crucial factor in proteasome formation, demonstrating its potential in influencing proteasome assembly and cellular functions (Izumikawa et al., 2010).
Chemical Synthesis and Tubulin Polymerization
Another aspect of this compound research involves its chemical synthesis and its effects on cellular processes like tubulin polymerization. Hwang et al. (2011) studied JBIR-23, a compound closely related to this compound, for its role in inducing tubulin polymerization and apoptosis in malignant mesothelioma cells (Hwang et al., 2011). Although this study focuses on JBIR-23, it provides insights into the broader class of compounds to which this compound belongs.
Novelty and Challenges in Synthesis
The novelty and challenges in the synthesis of this compound and its analogs have been topics of discussion in the scientific community. Christiansen et al. (2014) reflected on the synthetic efforts toward JBIR-94 and JBIR-125, highlighting the educational value and challenges of synthesizing such complex molecules (Christiansen et al., 2014). Although JBIR-94 and JBIR-125 are different compounds, the challenges faced in their synthesis are relevant to the synthesis of this compound due to the similar complexity and novelty of these molecules.
Properties
CAS No. |
1219095-76-7 |
---|---|
Molecular Formula |
C23H33NO6 |
Molecular Weight |
419.52 |
IUPAC Name |
(2S)-2-[[(2S,4E)-4-[[(1S,2S,4aR,8aS)-2-Methyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]-hydroxymethylidene]-1-methyl-3,5-dioxopyrrolidin-2-yl]methyl]-2-hydroxy-3-methylbutanoic acid |
InChI |
InChI=1S/C23H33NO6/c1-12(2)23(30,22(28)29)11-16-19(25)18(21(27)24(16)4)20(26)17-13(3)9-10-14-7-5-6-8-15(14)17/h9-10,12-17,26,30H,5-8,11H2,1-4H3,(H,28,29)/b20-18+/t13-,14+,15-,16-,17-,23-/m0/s1 |
InChI Key |
DIFKWHRMEGFLSD-VKGVOXGZSA-N |
SMILES |
CC(C)[C@@](O)(C[C@@H](C(/C1=C([C@H]2[C@@H](C)C=C[C@@]3([H])CCCC[C@]23[H])\O)=O)N(C)C1=O)C(O)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
JBIR-22; JBIR22; JBIR 22 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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